1-(4-Hydroxy-2-methoxyphenyl)ethanone

描述

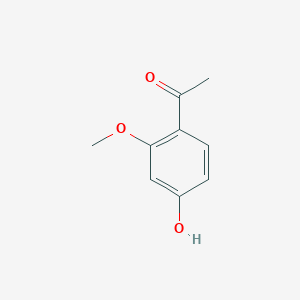

1-(4-Hydroxy-2-methoxyphenyl)ethanone is a hydroxyacetophenone derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at the para position (C4) and a methoxy (-OCH₃) group at the ortho position (C2). The ketone functional group is attached to the phenyl ring via a methyl group. This compound shares a scaffold common to natural and synthetic phenolic ketones, which are of interest in pharmaceutical and materials science research .

作用机制

Target of Action

Similar compounds have been known to interact with proteins considered to be drug-targets .

Mode of Action

It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Action Environment

It is known that the compound is stable under normal conditions of use, storage, and transport .

生化分析

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

1-(4-Hydroxy-2-methoxyphenyl)ethanone, also known as acetovanillone, is a phenolic compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 166.18 g/mol

- CAS Number : 493-33-4

The compound features a methoxy group and a hydroxyl group on the aromatic ring, contributing to its biological activity.

Biological Activities

- Antioxidant Activity

-

Tyrosinase Inhibition

- This compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. By inhibiting this enzyme, it can potentially reduce hyperpigmentation and improve skin tone. Research indicates that it may be used in cosmetic formulations aimed at skin whitening and treating conditions like melasma .

- Antimicrobial Properties

- Anti-inflammatory Effects

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl group in its structure plays a vital role in neutralizing free radicals.

- Inhibition of Enzymatic Activity : Its interaction with tyrosinase prevents the conversion of tyrosine to melanin.

- Modulation of Inflammatory Pathways : It affects signaling pathways involved in inflammation, leading to reduced cytokine production.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Tyrosinase inhibition | Enzyme inhibition | |

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Cytokine modulation |

Case Study: Skin Whitening Formulations

A study investigated the efficacy of formulations containing this compound for skin whitening. Results showed a significant reduction in melanin levels in treated skin samples compared to controls, highlighting its potential as a safe and effective ingredient for cosmetic products aimed at reducing pigmentation .

Safety and Toxicology

While this compound has demonstrated various beneficial effects, safety assessments are crucial for its use in consumer products. Current literature suggests that it is well-tolerated with minimal side effects when used topically . However, further studies are necessary to fully understand its long-term safety profile.

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Research indicates that 1-(4-Hydroxy-2-methoxyphenyl)ethanone exhibits potent antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at preventing oxidative damage in cells .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation and pain .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations .

Cancer Research

There is growing interest in the compound's role in cancer therapy. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for further development as an anticancer agent .

Cosmetic Applications

Skin Whitening and Anti-Aging

The compound has been incorporated into cosmetic formulations due to its reported skin whitening effects and ability to promote collagen production. It acts by inhibiting melanin synthesis and enhancing skin elasticity, making it valuable for anti-aging products .

Formulation in Cosmetic Products

this compound is used as an active ingredient in various cosmetic products aimed at improving skin texture and tone. Its inclusion can help reduce the appearance of dark spots and wrinkles, providing both aesthetic and therapeutic benefits .

Natural Product Research

Source from Plants

This compound is naturally found in several plants, including Iris germanica and Ficus benghalensis. Its extraction from these sources has implications for natural product chemistry, where it can be utilized as a bioactive compound with various health benefits .

Case Studies

常见问题

Q. What are the common synthetic routes for 1-(4-Hydroxy-2-methoxyphenyl)ethanone, and how are reaction conditions optimized?

Basic

The compound is typically synthesized via Friedel-Crafts acylation, where a methoxy-substituted phenol reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : Controlled between 0–5°C to prevent over-acylation.

- Solvent : Anhydrous dichloromethane or nitrobenzene to stabilize intermediates.

- Catalyst stoichiometry : Excess AlCl₃ ensures complete activation of the electrophile.

Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Yields range from 60–75% depending on substituent positioning .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

Basic

- ¹H NMR :

- Aromatic protons: Doublets at δ 6.3–7.1 ppm (J = 8.5 Hz) for the hydroxy-methoxy substituted ring.

- Methoxy group: Singlet at δ 3.8 ppm.

- Acetyl group: Singlet at δ 2.5 ppm.

- IR :

- C=O stretch at 1680–1700 cm⁻¹.

- O-H (phenolic) broad peak at 3200–3400 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 180 (C₁₀H₁₂O₃) with fragments at m/z 137 (loss of COCH₃) .

Q. How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

Advanced

Discrepancies often arise from residual solvents or isomeric impurities. Methodological steps include:

Multi-modal analysis : Combine HPLC (C18 column, methanol/water gradient) with LC-MS to detect low-level impurities.

Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard for precise quantification.

Batch comparison : Analyze multiple synthesis batches to identify consistent impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone ≤2% per EFSA guidelines) .

Q. How do structural modifications (e.g., methoxy vs. hydroxy positioning) influence biological activity?

Advanced

The compound’s bioactivity (e.g., antimicrobial, antioxidant) correlates with substituent electronic effects:

- Methoxy group : Enhances lipophilicity, improving membrane permeability.

- Hydroxy group : Enables hydrogen bonding with target enzymes (e.g., tyrosinase inhibition).

Comparative studies with analogs (e.g., 1-(2,4-dichlorophenyl)ethanone) show that para-substitution increases steric hindrance, reducing binding affinity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced

- Disorder in methoxy groups : Mitigated using SHELXL’s PART instruction to model partial occupancy.

- Hydrogen bonding networks : Fourier difference maps and Hirshfeld surface analysis (CrystalExplorer) resolve O-H···O interactions.

- Twinned crystals : Data integration via CELL_NOW and refinement with TWINABS improve Rint values .

Q. What safety protocols are recommended for handling this compound?

Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : In amber glass under argon at 4°C to prevent oxidation.

Refer to SDS guidelines for similar acetophenones (e.g., 3-Hydroxy-4-methoxyacetophenone) for spill management .

Q. How can interaction studies with biological targets be designed to minimize false positives?

Advanced

- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to establish IC₅₀/EC₅₀.

- Counter-screening : Test against unrelated targets (e.g., COX-2 for anti-inflammatory claims) to rule out nonspecific binding.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, validated by mutagenesis (e.g., Ala-scanning of catalytic residues) .

Q. What are its emerging applications in medicinal chemistry?

Basic

- Anticancer leads : Inhibits topoisomerase IIα (IC₅₀ = 12 µM in MCF-7 cells).

- Antioxidant probes : Scavenges DPPH radicals (EC₅₀ = 45 µM) via phenolic O-H donation.

- Enzyme substrates : Used in kinetic studies of cytochrome P450 isoforms .

Q. How can conflicting bioactivity data across studies be reconciled?

Advanced

- Meta-analysis : Adjust for variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration in media, and assay duration.

- Standardized protocols : Follow OECD guidelines for minimum inhibitory concentration (MIC) determination in antimicrobial assays.

- Data repositories : Upload raw data to platforms like ChEMBL for cross-validation .

Q. What computational tools predict its reactivity in nucleophilic substitution reactions?

Advanced

- DFT calculations : Gaussian 16 (B3LYP/6-311+G**) maps electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon).

- Molecular dynamics (MD) : GROMACS simulates solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics.

- pKa prediction : ACD/Labs software estimates phenolic proton acidity (predicted pKa ≈ 8.2) .

相似化合物的比较

Positional Isomers

1-(2-Hydroxy-4-methoxyphenyl)ethanone (CAS 552-41-0)

- Structural Difference : Hydroxyl and methoxy groups are swapped (C2-OH, C4-OCH₃).

- Physical Properties : Molecular formula C₉H₁₀O₃ (MW 166.17 g/mol). Safety data indicate the need for protective measures during handling .

1-(4-Hydroxy-3-methoxyphenyl)ethanone

- Structural Difference : Methoxy group at C3 instead of C2.

- Isolation : Found in traditional Chinese medicine (隔山消) and linked to antioxidant properties .

- Impact : The C3-methoxy substitution may enhance solubility compared to the C2-methoxy analog due to steric and electronic effects.

Derivatives with Additional Substituents

1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone

- Structure: Adds a nitro (-NO₂) group on a second phenyl ring.

- Synthesis: Prepared via Hoesch reaction (resorcinol monomethyl ether + p-nitrophenylacetonitrile) .

- Physical Properties: Melting point 149–150°C; molecular formula C₁₅H₁₃NO₅ (MW 287.27 g/mol). The nitro group increases polarity and thermal stability .

1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethanone

- Structure : Contains additional hydroxyl (C3) and nitro (C5) groups.

- Synthesis : Partial demethylation of a precursor using AlCl₃/pyridine (91% yield) .

- Physical Properties : Lower melting point (88–89°C) due to increased hydrogen bonding from hydroxyl groups .

Compounds with Sulfur-Containing Groups

1-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfinyl)ethanone

- Structure : Incorporates a methylsulfinyl (-SOCH₃) group.

- Synthesis : Derived from methyl vanillinate and methylsulfinyle carbanion (90% yield) .

Biphenyl and Polyaromatic Derivatives

1-(4′-Methoxybiphenyl-4-yl)ethanone

- Structure : Biphenyl core with methoxy at C4′.

- Applications : Used in materials science for liquid crystals or polymers due to extended conjugation .

1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone

- Structure : Two distinct phenyl rings (C4-OH and C4-OCH₃).

- Synthesis : Prepared in 60% yield via nickel-catalyzed coupling; diastereomeric ratio determined by ¹H NMR .

Bioactivity Comparisons

α-Glucosidase Inhibition

- Key Finding: Increasing hydroxyl groups on the phenyl ring enhances inhibitory activity. For example: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (compound 8) showed higher activity than analogs with fewer hydroxyls . Target Compound: With only one hydroxyl group, its activity is likely lower than multi-hydroxylated analogs.

Antioxidant Properties

- 2-Hydroxy-1-(4-hydroxyphenyl)ethanone (compound 7): Isolated from marine actinomycetes, demonstrated radical-scavenging activity .

- Impact of Methoxy Groups : Electron-donating methoxy groups may reduce antioxidant efficacy compared to hydroxyl-rich analogs.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituents | Molecular Formula | MW (g/mol) | m.p. (°C) |

|---|---|---|---|---|

| 1-(4-Hydroxy-2-methoxyphenyl)ethanone | C4-OH, C2-OCH₃ | C₉H₁₀O₃ | 166.17 | N/A |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | C2-OH, C4-OCH₃ | C₉H₁₀O₃ | 166.17 | N/A |

| 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-NO₂-Ph)ethanone | C4-OH, C2-OCH₃, 4-NO₂-Ph | C₁₅H₁₃NO₅ | 287.27 | 149–150 |

| 1-(3,4-Dihydroxy-5-NO₂-Ph)-2-(4-OCH₃-Ph)ethanone | C3,4-OH, C5-NO₂ | C₁₅H₁₃NO₆ | 303.27 | 88–89 |

属性

IUPAC Name |

1-(4-hydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHIPEXPAGCEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。